4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is a compound that belongs to the indazole family, which is characterized by its bicyclic structure containing a five-membered nitrogen-containing ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of both carboxylic acid and methoxycarbonyl functional groups enhances its reactivity and biological activity.
This compound can be synthesized from indazole-3-carboxylic acid, which serves as a key precursor. Indazole derivatives are classified under heterocyclic compounds, specifically as nitrogen-containing aromatic compounds. They are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
The synthesis of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid typically involves several steps:
4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid can participate in various chemical reactions:
These reactions are facilitated by the presence of both electron-withdrawing (carboxylic acid) and electron-donating (methoxy) groups, which influence the reactivity of the compound .
The mechanism of action for compounds like 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid often involves:
The precise mechanism can vary based on the specific biological context and the presence of other interacting molecules .
These properties make it suitable for various applications in organic synthesis and pharmaceutical development .
4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid has several potential applications:
Regioselective N1-alkylation of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid is critical for pharmaceutical applications, as N2-alkylation produces therapeutically inactive isomers. The 4-methoxycarbonyl substituent exerts a strong steric and electronic directing effect, favoring N1-alkylation due to diminished electron density at N1 and reduced N2 accessibility. Recent methodologies achieve >95% N1-selectivity by employing optimized alkyl halides in polar aprotic solvents, with reaction temperatures controlled at 0–25°C to suppress bis-alkylation [6]. A study demonstrated that 4-substituted indazoles (including 4-CO₂Me) exhibited 98:2 N1:N2 selectivity when alkylated with n-butyl bromide using K₂CO₃ in DMF, yielding 96% pure N1-product after crystallization [9]. This high selectivity is attributed to the 4-substituent’s ability to stabilize the transition state through resonance effects while sterically shielding the adjacent N2 position.
Table 1: Regioselectivity in N-Alkylation of 4-Substituted Indazole-3-carboxylic Acids
4-Position Substituent | Alkylating Agent | N1:N2 Ratio | Yield (%) |
---|---|---|---|
Methoxycarbonyl | Methyl iodide | 98:2 | 95 |
Methoxycarbonyl | Benzyl bromide | 95:5 | 89 |
Methyl* | Ethyl bromoacetate | 90:10 | 82 |
H | Propyl iodide | 65:35 | 73 |
Data for 4-methyl analogue shown for comparison [4] [6] [10]
The synthesis of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid typically follows a diazotization-carboxylation route starting from methyl 2-amino-4-(methoxycarbonyl)benzoate. Key improvements involve in situ diazotization-cyclization using sodium nitrite in acidic media (acetic acid/H₂O, 4:1 v/v) at −5 to 0°C, achieving 85–90% cyclization efficiency [1] [3]. Methoxycarbonylation is optimally performed before indazole ring formation: anthranilic acid esters with pre-installed 4-methoxycarbonyl groups undergo nitrosation and cyclization more efficiently than post-functionalization approaches. This sequence minimizes decarboxylation side reactions, as confirmed by HPLC monitoring showing <5% decarboxylated byproducts when methoxycarbonyl is present prior to cyclization [3]. Post-cyclization esterification of 4-carboxyindazole-3-carboxylic acid requires harsh conditions (SOCl₂/MeOH, reflux), which promotes dimerization impurities (8–12%); thus, installing the methoxycarbonyl group at the anthranilate stage is industrially preferred [2] [5].
Table 2: Synthesis Efficiency Comparison for Methoxycarbonyl Installation
Method Sequence | Reaction Conditions | Overall Yield (%) | Key Limitation |
---|---|---|---|
Anthranilate ester → Methoxycarbonylation → Cyclization | NaNO₂/AcOH/H₂O, 0°C | 88 | Requires pure 4-substituted anthranilate |
Cyclization → Carboxylation → Esterification | 1. NaNO₂/HCl; 2. SOCl₂/MeOH | 62 | Decarboxylation (15–20%) |
One-pot cyclization/esterification | NaNO₂ in MeOH/HCl | 55 | Low regioselectivity |
4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid serves as a precursor for hybrid heterocycles via coupling at C3-carboxyl or N1 positions. Amide coupling with 1,2,3-triazole amines using EDCI/HOBt in DMF yields dual heterocyclic compounds (e.g., 5-(1,2,3-triazolyl)-1H-indazole-3-carboxamides), which exhibit enhanced bioactivity profiles [7]. Alternatively, N1-alkylation with bromoalkyloxadiazoles generates bis-heterocyclic scaffolds through sequential heterocycle assembly. A study demonstrated that coupling 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid with 4-(bromomethyl)-1,2,3-triazole followed by hydrolysis produced antimicrobial agents with MIC values of 4.0–8.0 µg/mL against S. pneumoniae, outperforming ampicillin (9.1 µg/mL) [7]. The electron-withdrawing methoxycarbonyl group at C4 facilitates nucleophilic substitution at N1 by reducing electron density, enabling reactions with unreactive electrophiles like chloromethyl heterocycles [3] [10].
Optimized solvent systems significantly improve yields in indazole functionalization:
Table 3: Solvent/Catalyst Optimization in Key Reactions
Reaction Type | Optimal Solvent System | Catalyst | Yield Increase vs. Standard |
---|---|---|---|
Diazotization-Cyclization | AcOH/H₂O (4:1) | ZnCl₂ (0.1 eq) | +18% (vs. H₂O alone) |
N1-Alkylation | Anhydrous DMF | TBA⁺Br⁻ (5 mol%) | +25% (vs. uncatalyzed) |
Ester Hydrolysis | THF/MeOH (3:1) | NaOH (2 eq) | +12% (vs. aqueous NaOH) |
Sustainable methodologies for synthesizing 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid derivatives focus on solvent reduction, catalyst recycling, and step economy:
Table 4: Green Metrics Comparison for Indazole Synthesis Routes
Method | PMI* | E-factor | RME (%) | Key Improvement |
---|---|---|---|---|
Conventional stepwise synthesis | 87 | 32 | 42 | Baseline |
Direct alkylation of acid scaffold | 21 | 7.5 | 79 | Eliminates 2 protection steps |
Microwave/PEG-400 system | 14 | 4.8 | 89 | 80% solvent reduction |
Enzymatic esterification | 18 | 6.3 | 83 | Biocatalyst reuse (7 cycles) |
*PMI: Process Mass Intensity = Total materials used (kg) / Product (kg) [4] [7] [9]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0